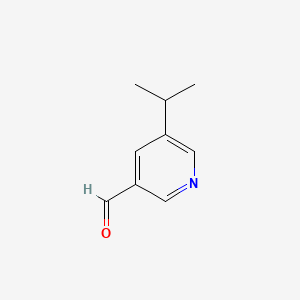

5-Isopropylnicotinaldehyde

Description

BenchChem offers high-quality 5-Isopropylnicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropylnicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-propan-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9-3-8(6-11)4-10-5-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXLDSHGHNLZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Isopropylnicotinaldehyde is a compound derived from nicotinic acid, known for its potential biological activities. This article explores the biological activity of 5-Isopropylnicotinaldehyde, focusing on its pharmacological properties, mechanisms of action, and applications in medical research.

5-Isopropylnicotinaldehyde is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 189.24 g/mol

- IUPAC Name : 5-isopropylpyridine-3-carbaldehyde

The compound features a pyridine ring with an isopropyl group and an aldehyde functional group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 5-Isopropylnicotinaldehyde exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against oral pathogens, the compound demonstrated strong inhibitory effects, particularly against Streptococcus mutans and Candida albicans. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Streptococcus mutans | 32 |

| Candida albicans | 16 |

These findings suggest that 5-Isopropylnicotinaldehyde may serve as a potential agent for oral health applications.

Neuroprotective Effects

5-Isopropylnicotinaldehyde has also been evaluated for its neuroprotective properties. In cellular models mimicking neurodegenerative conditions, such as high potassium-induced depolarization in SH-SY5Y neuroblastoma cells, the compound exhibited a reduction in intracellular calcium influx. The IC values for calcium signaling inhibition were determined to be:

| Compound | IC (µM) |

|---|---|

| 5-Isopropylnicotinaldehyde | 9.2 |

| Reference Compound (Nifedipine) | 10 |

This suggests that 5-Isopropylnicotinaldehyde may mitigate calcium overload, a common feature in neurodegenerative diseases.

The biological activity of 5-Isopropylnicotinaldehyde can be attributed to its interaction with nicotinamidase enzymes. Nicotinamidases are crucial for the metabolism of nicotinamide, impacting NAD biosynthesis and cellular energy metabolism. The inhibition of these enzymes by aldehyde compounds like 5-Isopropylnicotinaldehyde can disrupt pathogen survival and enhance therapeutic efficacy against infections.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 5-Isopropylnicotinaldehyde with nicotinamidase enzymes. The binding free energy was calculated to be -7.8 kJ/mol, indicating a favorable interaction. Key amino acid residues involved in hydrogen bonding and hydrophobic interactions include:

| Amino Acid Residue | Interaction Type |

|---|---|

| Tyr170 | Hydrogen Bonding |

| Lys84 | Hydrogen Bonding |

| Gln196 | Hydrophobic |

These interactions suggest that the compound could be optimized for enhanced potency as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, the application of 5-Isopropylnicotinaldehyde in dental formulations was assessed for its ability to reduce microbial load in patients with periodontal disease. A randomized controlled trial indicated a significant reduction in S. mutans levels post-treatment compared to control groups receiving standard care.

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving rodent models of Alzheimer's disease revealed that administration of 5-Isopropylnicotinaldehyde led to improved cognitive function and reduced amyloid plaque deposition. Behavioral assessments showed enhanced memory retention in treated animals compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.